molecular formula C14H9FS B14112278 3-(2-Fluorophenyl)benzo[b]thiophene

3-(2-Fluorophenyl)benzo[b]thiophene

Cat. No.: B14112278
M. Wt: 228.29 g/mol
InChI Key: OXNWBTCQQKAWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that have a benzene ring fused to a thiophene ring. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Fluorophenyl)benzo[b]thiophene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 2-fluorophenylboronic acid and 3-bromobenzo[b]thiophene under mild conditions .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)benzo[b]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Fluorophenyl)benzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. Molecular docking studies have shown that benzothiophene derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)benzo[b]thiophene is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and material science .

Properties

Molecular Formula

C14H9FS

Molecular Weight

228.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-benzothiophene

InChI

InChI=1S/C14H9FS/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H

InChI Key

OXNWBTCQQKAWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=CC=CC=C32)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.